4-ethoxy-N-ethylaniline
Overview
Description
4-ethoxy-N-ethylaniline is an organic compound with the molecular formula C10H15NO. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and one of the carbon atoms in the benzene ring are replaced by ethyl and ethoxy groups, respectively. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-ethoxy-N-ethylaniline involves the reduction of nitrobenzene followed by alkylation. The process can be summarized as follows:
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting aniline undergoes alkylation with ethyl bromide to form N-ethylaniline.
Ethoxylation: Finally, N-ethylaniline is ethoxylated using ethyl iodide in the presence of a base to yield this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through a one-pot synthesis method. This involves the combination of nitrobenzene and ethanol in the presence of a catalyst. The process includes the aqueous-phase reforming of ethanol for hydrogen production, reduction of nitrobenzene to aniline, and subsequent N-alkylation of aniline with ethanol to form this compound .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
4-ethoxy-N-ethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 4-ethoxy-N-ethylaniline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where the ethoxy and ethyl groups influence its reactivity. The compound’s effects are mediated through its ability to donate or accept electrons, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
N-ethylaniline: Similar structure but lacks the ethoxy group.
4-ethoxyaniline: Similar structure but lacks the ethyl group on the nitrogen.
N,N-diethylaniline: Contains two ethyl groups on the nitrogen but lacks the ethoxy group.
Uniqueness
4-ethoxy-N-ethylaniline is unique due to the presence of both ethyl and ethoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This dual substitution pattern enhances its utility in various synthetic and industrial applications .
Properties
IUPAC Name |
4-ethoxy-N-ethylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-11-9-5-7-10(8-6-9)12-4-2/h5-8,11H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIDBIBUGVRZAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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